molecular formula C24H18F3N3O4S B2576884 Ethyl 4-oxo-3-(p-tolyl)-5-(3-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-46-4

Ethyl 4-oxo-3-(p-tolyl)-5-(3-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2576884
M. Wt: 501.48
InChI Key: LQWGVEONVWINQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound appears to be a complex organic molecule with several functional groups. It contains a thieno[3,4-d]pyridazine ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). It also has an ethyl ester group (–COOC2H5), a trifluoromethyl group (–CF3), and a benzamido group (–C6H5CONH–).



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s hard to say exactly what those steps would be. However, the tolyl group could potentially be introduced via a Williamson etherification or a C-C coupling reaction1.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. These groups would likely contribute to the overall polarity of the molecule and could potentially participate in various types of intermolecular interactions.



Chemical Reactions Analysis

Again, without specific information, it’s hard to say exactly what reactions this compound might undergo. However, the presence of an ester group suggests that it could undergo hydrolysis under acidic or basic conditions to produce an alcohol and a carboxylic acid.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present in this compound. For example, the presence of an ester group suggests that it might have a fruity smell, as many esters do. The trifluoromethyl group could increase the compound’s stability and decrease its reactivity compared to a regular methyl group.


Scientific Research Applications

Synthesis of Pyridazine Derivatives

This compound is part of a larger family of pyridazine derivatives, which are synthesized through novel reactions involving α-diazo-β-oxo propionates with hydrazine, leading to compounds expected to have antibacterial properties. These syntheses contribute to the development of new antibacterial agents by creating a wide array of structurally diverse pyridazine-based compounds (Kimura, Miyamoto, Matsumoto, & Minami, 1976).

Photochemical Rearrangements

Photochemical studies on dihydro-1,3-thiazines, a related chemical structure, reveal that these compounds undergo interesting rearrangements under light exposure. This research provides insights into the behavior of similar heterocyclic compounds under specific conditions, which could be relevant for designing light-sensitive therapeutic agents (Bhatia, Buckley, McCabe, Avent, Brown, & Hitchcock, 1998).

Herbicidal Activities

Ethyl 4-oxo-3-(p-tolyl)-5-(3-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate serves as a key intermediate in the synthesis of novel pyridazine derivatives with significant herbicidal and bleaching activities. This application is crucial in agricultural research, where the development of new herbicides can help manage weed resistance and improve crop yields (Xu, Hu, Zou, Liu, Zhu, Wang, Hu, & Yang, 2008).

Novel Heterocyclic Compounds

The compound is also involved in the synthesis of novel heterocyclic compounds such as thienoquinolines, which showcases its versatility as a building block for creating compounds with potential applications in various fields of chemistry and pharmacology (Awad, Abdel-rahman, & Bakhite, 1991).

Antimicrobial Agents

Research into new quinazolines as potential antimicrobial agents uses ethyl derivatives as precursors. These studies aim to develop compounds that can effectively combat microbial infections, contributing to the ongoing search for new antibiotics to address antibiotic resistance (Desai, Shihora, & Moradia, 2007).

Safety And Hazards

Without specific information, it’s hard to provide accurate safety and hazard information for this compound. As a general rule, complex organic molecules should be handled with care, as they could potentially be harmful or toxic.


Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential applications. For example, thieno[3,4-d]pyridazine derivatives are known to have various biological activities, so this compound could potentially have interesting bioactive properties.


Please note that this is a general analysis based on the structure of the compound and common properties of its functional groups. For a more accurate and detailed analysis, specific experimental data would be needed.


properties

IUPAC Name

ethyl 3-(4-methylphenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3O4S/c1-3-34-23(33)19-17-12-35-21(28-20(31)14-5-4-6-15(11-14)24(25,26)27)18(17)22(32)30(29-19)16-9-7-13(2)8-10-16/h4-12H,3H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWGVEONVWINQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-3-(p-tolyl)-5-(3-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.